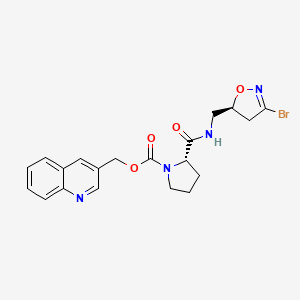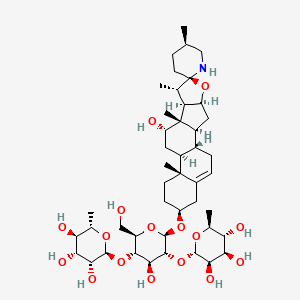
3-Dimethylsulfoniopropionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-dimethylsulfoniopropionaldehyde is a sulfonium compound that is dimethysulfonium with a 3-oxopropyl substituent. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Enzymatic Processes in Plant Biosynthesis
3-Dimethylsulfoniopropionaldehyde (DMSP) plays a crucial role in plant biosynthesis. A study by Kocsis and Hanson (2000) found two novel enzymes in Spartina alterniflora, a salt-tolerant plant, that are involved in DMSP biosynthesis. These enzymes, S-methyl-Met decarboxylase (SDC) and DMSP-amine oxidase (DOX), are unique to organisms that synthesize DMSP and significantly contribute to our understanding of osmoprotectant accumulation in plants (Kocsis & Hanson, 2000).
Biotechnological Production and Applications
3-Hydroxypropionaldehyde (3-HPA), closely related to DMSP, has numerous applications in biotechnology. Vollenweider and Lacroix (2004) highlighted its use in food preservation, chemical production (such as acrolein and acrylic acid), and polymer production. The study emphasizes the potential of biotechnological production of 3-HPA from renewable resources (Vollenweider & Lacroix, 2004).
Chemical Synthesis and Educational Applications
Verdía, Santamarta, and Tojo (2017) demonstrated the application of DMSP-related compounds in organic chemistry education. They used an ionic liquid as a solvent and catalyst for synthesizing (3-Methoxycarbonyl)coumarin, showcasing innovative ideas in green chemistry and chemical research for educational purposes (Verdía, Santamarta, & Tojo, 2017).
Environmental and Analytical Chemistry
Research by Salgado et al. (2015) focused on the detection and quantification of 3-mercaptopropionic acid, a compound related to DMSP. They developed a sensitive method for its determination in environmental samples, highlighting its importance in understanding sulfur metabolism in natural environments (Salgado et al., 2015).
Role in Marine Bacterial Communities
A study by Vila-Costa et al. (2010) examined the gene expression profiles of marine bacterial communities enriched with DMSP. This research provided insights into how different marine bacterioplankton use DMSP as both a carbon and sulfur source, emphasizing the compound's role in marine microbial ecology (Vila-Costa et al., 2010).
Eigenschaften
Produktname |
3-Dimethylsulfoniopropionaldehyde |
|---|---|
Molekularformel |
C5H11OS+ |
Molekulargewicht |
119.21 g/mol |
IUPAC-Name |
dimethyl(3-oxopropyl)sulfanium |
InChI |
InChI=1S/C5H11OS/c1-7(2)5-3-4-6/h4H,3,5H2,1-2H3/q+1 |
InChI-Schlüssel |
OISJAAYQHIBAQP-UHFFFAOYSA-N |
Kanonische SMILES |
C[S+](C)CCC=O |
Synonyme |
3-dimethylsulfoniopropionaldehyde DMSP-ald |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1R)-1-[[(2S)-3-[diethoxymethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1258419.png)
![17-[5-(Dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258420.png)

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)
![[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258423.png)

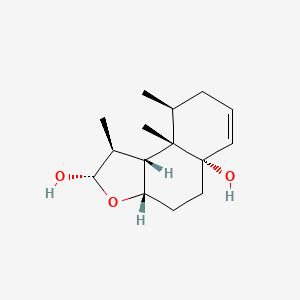
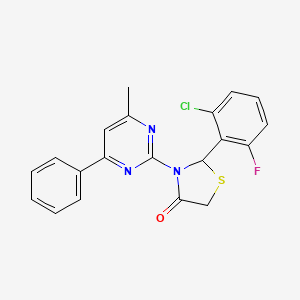
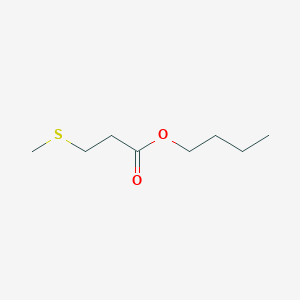


![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)
